1,1-Dichloroisobutane
Overview
Description
1,1-Dichloroisobutane, also known as 1,1-dichloro-2-methylpropane, is an organic compound with the molecular formula C4H8Cl2. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is characterized by the presence of two chlorine atoms attached to the same carbon atom, which is also bonded to a methyl group and a propyl group.
Preparation Methods
1,1-Dichloroisobutane can be synthesized through several methods. One common synthetic route involves the chlorination of isobutane. This process typically requires the presence of a catalyst and specific reaction conditions to ensure the selective formation of this compound. Industrial production methods often involve the use of iron-catalyzed C–H activation processes, which provide an efficient and economical way to produce the compound .
Chemical Reactions Analysis
1,1-Dichloroisobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common reagents used in these reactions include strong bases, acids, and various catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
1,1-Dichloroisobutane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives.
Mechanism of Action
The mechanism of action of 1,1-dichloroisobutane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to various biological effects, including changes in cellular function and metabolism .
Comparison with Similar Compounds
1,1-Dichloroisobutane can be compared with other similar compounds, such as:
1,1-Dichlorobutane: Similar in structure but with a different arrangement of carbon atoms.
1,2-Dichloropropane: Contains two chlorine atoms on adjacent carbon atoms.
1,1-Dichloroethane: A smaller molecule with two chlorine atoms on the same carbon atom.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1,1-dichloro-2-methylpropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-3(2)4(5)6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHKSSIDGAUKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032027 | |
Record name | 1,1-Dichloroisobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-37-6, 598-76-5 | |
Record name | Propane, 1,2-dichloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dichloroisobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dichloroisobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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